molecular formula C8H16O3S B6612091 3-methylcyclohexyl methanesulfonate CAS No. 1346162-29-5

3-methylcyclohexyl methanesulfonate

Cat. No.: B6612091
CAS No.: 1346162-29-5
M. Wt: 192.28 g/mol
InChI Key: DJEAINHKOPMWTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylcyclohexyl methanesulfonate typically involves the reaction of 3-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3-Methylcyclohexanol+Methanesulfonyl chloride3-Methylcyclohexyl methanesulfonate+HCl\text{3-Methylcyclohexanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Methylcyclohexanol+Methanesulfonyl chloride→3-Methylcyclohexyl methanesulfonate+HCl

Industrial Production Methods

the general principles of esterification and sulfonation reactions are likely employed, with considerations for scalability, cost-effectiveness, and safety .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexyl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-methylcyclohexyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in modifying biomolecules for research purposes .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl methanesulfonate
  • 2-Methylcyclohexyl methanesulfonate
  • 4-Methylcyclohexyl methanesulfonate

Uniqueness

3-Methylcyclohexyl methanesulfonate is unique due to the presence of the methyl group at the 3-position of the cyclohexyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to other cyclohexyl methanesulfonates .

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.

Biological Activity

3-Methylcyclohexyl methanesulfonate (CAS No. 1346162-29-5) is a sulfonate ester that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 3-methylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction can be represented as follows:

3 Methylcyclohexanol+Methanesulfonyl chloride3 Methylcyclohexyl methanesulfonate+HCl\text{3 Methylcyclohexanol}+\text{Methanesulfonyl chloride}\rightarrow \text{3 Methylcyclohexyl methanesulfonate}+\text{HCl}

This synthesis method highlights the compound's structural characteristics that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent . The methanesulfonate group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property is significant for modifying biomolecules, which can affect cellular processes and potentially lead to therapeutic applications in cancer treatment and antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . Its derivatives have been studied for their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism by which these compounds exert their antimicrobial effects may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

In terms of anticancer activity , studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. This effect is likely due to their ability to alkylate DNA, leading to DNA damage and triggering cellular repair mechanisms that can result in cell death if the damage is irreparable.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound and related compounds:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined various sulfonates, including those derived from cyclohexanol, for their anticancer properties. The findings indicated that certain derivatives could effectively inhibit the growth of tumor cells in vitro, suggesting a pathway for further development into therapeutic agents .
  • Antimicrobial Efficacy : Another research project focused on testing the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating strong antimicrobial potential.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesMethyl group at the 3-position
Cyclohexyl MethanesulfonateModerateModerateNo methyl substitution
2-Methylcyclohexyl MethanesulfonateLowLowDifferent substitution pattern

This table illustrates how this compound compares with similar compounds regarding its biological activities.

Properties

IUPAC Name

(3-methylcyclohexyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-7-4-3-5-8(6-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEAINHKOPMWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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